Free amidine bases degrade rapidly via hydrolysis, compromising cyclization yields. 4-Methylpentanimidamide hydrochloride (CAS 857809-07-5) solves this as a bench-stable salt for reliable heterocycle synthesis.
4-Methylpentanimidamide hydrochloride (CAS 857809-07-5) is a specialized aliphatic amidine salt that serves as a bifunctional building block for the synthesis of nitrogen-rich heterocycles, including pyrimidines, triazines, and imidazoles. By providing a pre-formed isocaproyl (4-methylpentyl) moiety, it enables the direct installation of a branched, lipophilic aliphatic chain during standard condensation reactions [1]. The hydrochloride salt form ensures bench-stable handling, high aqueous solubility, and precise stoichiometric control during base-promoted cyclization, making it a practical precursor for both pharmaceutical library generation and agrochemical active ingredient development [2].
Substituting 4-methylpentanimidamide hydrochloride with straight-chain homologs (such as pentanimidamide hydrochloride) or shorter amidines (like acetamidine) fundamentally alters the lipophilicity, steric profile, and metabolic stability of the resulting heterocycle [1]. In drug discovery, the terminal isopropyl branching provided by the 4-methylpentyl group is specifically utilized to occupy distinct hydrophobic target pockets, such as in APJ receptor agonists, and to resist cytochrome P450-mediated ω-oxidation—advantages that a straight n-butyl or methyl group cannot provide [2]. Furthermore, attempting to use the free amidine base instead of the hydrochloride salt leads to rapid ambient degradation via hydrolysis to the corresponding amide, resulting in poor reproducibility and depressed yields in cyclization workflows[3].
When incorporated into pharmaceutical cores, the branched 4-methylpentyl group provided by this compound offers greater metabolic resistance compared to straight-chain analogs. The terminal dimethyl branching introduces steric hindrance that typically reduces cytochrome P450-mediated ω-oxidation rates by 2- to 5-fold compared to the unbranched n-butyl group installed by pentanimidamide hydrochloride[1].
| Evidence Dimension | Terminal aliphatic branching and ω-oxidation resistance |
| Target Compound Data | 4-Methylpentanimidamide HCl (installs branched 4-methylpentyl group) |
| Comparator Or Baseline | Pentanimidamide HCl (installs straight-chain n-butyl group) |
| Quantified Difference | 2- to 5-fold typical reduction in ω-oxidation rate |
| Conditions | In silico and in vitro metabolic profiling of resulting pyrimidine/triazole derivatives |
Procuring the branched amidine allows medicinal chemists to directly synthesize metabolically robust drug candidates without requiring downstream structural modifications.
The hydrochloride salt form of 4-methylpentanimidamide is critical for processability. While the free amidine base rapidly hydrolyzes to 4-methylpentanamide upon exposure to ambient moisture (often dropping below 80% purity within weeks), the hydrochloride salt maintains >98% purity for over 12 months under standard laboratory storage conditions [1].
| Evidence Dimension | Shelf-life and purity retention under ambient conditions |
| Target Compound Data | Hydrochloride salt maintains >98% purity for >12 months |
| Comparator Or Baseline | Free 4-methylpentanimidamide base degrades to amide (<80% purity within weeks) |
| Quantified Difference | >20% higher purity retention over a standard storage cycle |
| Conditions | Ambient laboratory storage with periodic atmospheric moisture exposure |
The hydrochloride salt guarantees reliable stoichiometry and prevents yield-crashing amide impurities during scale-up syntheses.
Using 4-methylpentanimidamide hydrochloride allows for the one-step installation of a complex lipophilic side chain during heterocycle formation. Compared to using a baseline precursor like acetamidine hydrochloride—which requires subsequent multi-step alkylation or cross-coupling to build the aliphatic chain—this compound achieves the target functionalized pyrimidine in a single condensation step with 1,3-dicarbonyls, typically yielding 70-85% [1].
| Evidence Dimension | Synthetic steps to achieve a 4-methylpentyl-substituted pyrimidine |
| Target Compound Data | 1 step (direct condensation, 70-85% yield) |
| Comparator Or Baseline | Acetamidine HCl (requires 1 core step + 2-3 late-stage alkylation steps) |
| Quantified Difference | Eliminates 2-3 synthetic steps and avoids transition-metal catalysts |
| Conditions | Standard base-promoted Pinner-type cyclization in refluxing solvent |
Procuring this exact building block drastically shortens synthetic routes, reducing overall API or library production costs.
This compound is the exact precursor required to synthesize specific 6-hydroxy-pyrimidin-4(1H)-one derivatives, where the 4-methylpentyl group is critical for occupying the hydrophobic binding pocket of the APJ receptor, as detailed in recent pharmaceutical patents [1].
Procured for synthesizing lipophilic triazine or pyrimidine-based fungicides and herbicides. The branched aliphatic chain enhances cuticular penetration in plant models compared to shorter or unbranched amidine precursors [2].
Procured to generate diverse libraries of nitrogen heterocycles with specific LogP profiles. The pre-formed isocaproyl group allows chemists to rapidly probe deep hydrophobic binding pockets without adding late-stage synthetic complexity [3].